molecular formula C15H15F3N4OS B5283364 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE

Cat. No.: B5283364
M. Wt: 356.4 g/mol
InChI Key: JUQRZUFCLPOUSU-OCKHKDLRSA-N
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Description

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a trifluoromethyl group, a cyclopropyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and the final condensation with the thienyl group.

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Condensation with the Thienyl Group: The final step involves the condensation of the pyrazole derivative with a thienyl aldehyde under acidic conditions to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of more complex fluorinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Agrochemicals: Its trifluoromethyl group enhances its stability and bioavailability, making it a potential candidate for the development of new pesticides and herbicides.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and thienyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(Z)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE apart is its combination of a trifluoromethyl group, a cyclopropyl group, and a thienyl group, which together confer unique chemical and biological properties

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(Z)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)13-8-12(10-3-4-10)22(21-13)6-5-14(23)20-19-9-11-2-1-7-24-11/h1-2,7-10H,3-6H2,(H,20,23)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRZUFCLPOUSU-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)NN=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCC(=O)N/N=C\C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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